4-Chloro-2-methyl-1H-benzo[d]imidazole
Overview
Description
4-Chloro-2-methyl-1H-benzo[d]imidazole is a chemical compound with the empirical formula C8H7ClN2 . It is part of the benzimidazole family, which are heterocyclic aromatic organic compounds . This compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methyl-1H-benzo[d]imidazole consists of a benzene ring fused with an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The compound also contains a chlorine atom and a methyl group attached to the benzimidazole core .
Physical And Chemical Properties Analysis
4-Chloro-2-methyl-1H-benzo[d]imidazole is a solid at room temperature . It has a molecular weight of 166.61 . The compound is highly soluble in water and other polar solvents .
Scientific Research Applications
Anticancer Applications
Synthesis of Anticancer Agents : Benzimidazole derivatives, including 4-Chloro-2-methyl-1H-benzo[d]imidazole, have been utilized in the synthesis of new compounds with promising anticancer activities. For instance, compounds synthesized using these derivatives demonstrated significant cytotoxic activity against different cancer cell lines, including HepG2 and PC12 (Nofal et al., 2014).
Benzimidazole–Thiazole Derivatives : The synthesis of benzimidazole–thiazole derivatives as potential anticancer agents has been explored. These compounds showed notable effectiveness against cancer cell lines, highlighting the potential of benzimidazole-based structures in cancer therapy (Tomorowicz et al., 2020).
Antimicrobial Applications
Antimycotic Activity : Benzimidazole derivatives have been synthesized and tested for their antimycotic (antifungal) activities. The structure-activity relationships of these compounds were explored, providing insights into their potential as antimycotic agents (Raga et al., 1992).
Antibacterial Properties : Research has been conducted on the DNA-binding properties and antibacterial activities of novel benzimidazole derivatives. These studies are crucial in the development of new antimicrobial agents (Mahmood et al., 2019).
Corrosion Inhibition
Mild Steel Corrosion Inhibition : Benzimidazole derivatives, including 4-Chloro-2-methyl-1H-benzo[d]imidazole, have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. The protective layer formation and mixed-type inhibition behavior were observed, indicating their effectiveness in corrosion protection (Ammal et al., 2018).
Experimental and Theoretical Investigations : Comprehensive assessments combining experimental and theoretical approaches have been carried out to understand the corrosion inhibition mechanisms of novel benzimidazole compounds, further emphasizing their applicability in this field (Chaouiki et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-methyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKAKFRLUGCMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363316 | |
Record name | 4-Chloro-2-methyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-1H-benzo[d]imidazole | |
CAS RN |
5599-82-6 | |
Record name | 4-Chloro-2-methyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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